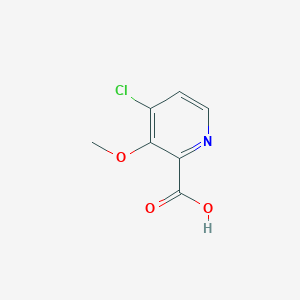

4-Chloro-3-methoxypyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

4-chloro-3-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-4(8)2-3-9-5(6)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIXILRILGXVGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628934 | |

| Record name | 4-Chloro-3-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170621-86-0 | |

| Record name | 4-Chloro-3-methoxy-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170621-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-methoxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-methoxypyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methoxypyridine-2-carboxylic acid is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, including a carboxylic acid group, a methoxy group, and a chlorine atom on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. While some experimental data is available from chemical suppliers, other properties such as melting point, pKa, and detailed solubility are not yet fully characterized in the literature.

| Property | Value | Source |

| CAS Number | 170621-86-0 | Chemical Supplier Catalogs |

| Molecular Formula | C₇H₆ClNO₃ | --- |

| Molecular Weight | 187.58 g/mol | --- |

| Appearance | White to off-white powder | General Observation |

| Boiling Point | 328.5 °C at 760 mmHg | [1] |

| Density | 1.43 g/cm³ | [1] |

| Melting Point | Not available | [1] |

| pKa | Estimated: ~2-3 (for the carboxylic acid) | Theoretical Estimation |

| Solubility | Soluble in many organic solvents.[2] Limited solubility in water. | General chemical principles |

Note on pKa and Solubility: The pKa of the carboxylic acid is estimated based on the known pKa of pyridine-2-carboxylic acid and the electronic effects of the chloro and methoxy substituents. The chlorine atom is electron-withdrawing, which would decrease the pKa (making the acid stronger), while the methoxy group is electron-donating, which would increase the pKa. The precise value would require experimental determination. As a carboxylic acid, it is expected to be soluble in polar organic solvents and have limited solubility in nonpolar solvents. Its solubility in aqueous solutions will be pH-dependent, increasing significantly at pH values above its pKa due to the formation of the carboxylate salt.

Synthesis and Purification

A potential logical workflow for the synthesis is outlined below:

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine

This step is based on a known procedure for the chlorination of a pyridone derivative.

-

Reactants: 3-Methoxy-2-methyl-4(1H)-pyridone and phosphorus oxychloride (POCl₃).

-

Procedure: A suspension of 3-methoxy-2-methyl-4(1H)-pyridone in an excess of phosphorus oxychloride is heated at reflux for several hours. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base (e.g., sodium carbonate) to an alkaline pH. The product is extracted with an organic solvent (e.g., dichloromethane or chloroform), and the organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to yield crude 4-chloro-3-methoxy-2-methylpyridine.

Step 2: Oxidation to this compound

This is a general method for the oxidation of an alkyl group on a pyridine ring.

-

Reactants: 4-Chloro-3-methoxy-2-methylpyridine and a strong oxidizing agent such as potassium permanganate (KMnO₄).

-

Procedure: The 4-chloro-3-methoxy-2-methylpyridine is dissolved in an appropriate solvent (e.g., a mixture of pyridine and water or aqueous sulfuric acid). The oxidizing agent is added portion-wise while monitoring the reaction temperature. The mixture is then heated for a period to ensure complete oxidation. Upon completion, the reaction mixture is worked up to remove the manganese dioxide byproduct (if using KMnO₄) by filtration. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). Alternatively, column chromatography on silica gel can be employed for higher purity. General methods for the purification of pyridine carboxylic acids often involve crystallization or sublimation.[3]

Spectral Data (Predicted)

As experimental spectra are not publicly available, the following are predicted characteristics based on the structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the two pyridine protons and a singlet for the methoxy group protons.

-

Pyridine protons (2H): These would likely appear as two doublets in the region of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants would depend on the electronic environment.

-

Methoxy protons (3H): A singlet is expected around δ 3.8-4.2 ppm.

-

Carboxylic acid proton (1H): A broad singlet is expected at a downfield chemical shift, typically > δ 10 ppm, which would be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Carbonyl carbon (C=O): Expected in the range of δ 160-175 ppm.

-

Pyridine ring carbons (5C): These will appear in the aromatic region (δ 110-160 ppm). The carbons attached to the chlorine and methoxy groups will have their chemical shifts significantly influenced by these substituents.

-

Methoxy carbon (CH₃): Expected around δ 55-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

-

O-H stretch (carboxylic acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1730 cm⁻¹.

-

C-O stretch (methoxy and carboxylic acid): Bands in the 1200-1300 cm⁻¹ region.

-

C-Cl stretch: Typically in the 800-600 cm⁻¹ region.

-

Aromatic C=C and C=N stretches: In the 1400-1600 cm⁻¹ region.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 187. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak is expected. Common fragmentation patterns for carboxylic acids include the loss of water (M-18), the hydroxyl group (M-17), and the carboxyl group (M-45).[4]

The logical relationship for the fragmentation can be visualized as follows:

References

Technical Guide: 4-Chloro-3-methoxypyridine-2-carboxylic acid

CAS Number: 170621-86-0

This technical guide provides an in-depth overview of 4-Chloro-3-methoxypyridine-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document outlines the compound's properties, a proposed synthesis protocol, and its potential relevance in medicinal chemistry.

Compound Data

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 170621-86-0 | [1] |

| Molecular Formula | C₇H₆ClNO₃ | |

| Molecular Weight | 187.58 g/mol | |

| Appearance | White powder | |

| Purity | Typically ≥97% | |

| Boiling Point | 328.5 °C at 760 mmHg | |

| Density | 1.43 g/cm³ | |

| Storage | Room temperature, sealed container |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis involves two main stages:

-

Step 1: Synthesis of the intermediate, 4-chloro-3-methoxy-2-methylpyridine.

-

Step 2: Oxidation of the intermediate to yield the final product, this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-chloro-3-methoxy-2-methylpyridine

This protocol is adapted from the synthesis of the aforementioned intermediate.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml).

-

Chlorination: Heat the suspension to reflux and maintain for 10 hours.

-

Quenching and Extraction: After reflux, concentrate the reaction mixture under reduced pressure to remove excess phosphorus oxychloride. To the oily residue, add toluene and evaporate again to remove residual POCl₃. Add chloroform and water to the residue. Separate the chloroform layer.

-

Work-up: Make the aqueous layer alkaline with potassium carbonate and extract with chloroform. Combine all chloroform extracts, wash with water, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

-

Purification: Evaporate the solvent. Purify the resulting residue by column chromatography on silica gel to obtain 4-chloro-3-methoxy-2-methylpyridine.

Step 2: Oxidation to this compound

This protocol is a generalized method for the oxidation of methylpyridines to their corresponding carboxylic acids.[3][4]

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add the 4-chloro-3-methoxy-2-methylpyridine (0.1 mol) obtained from Step 1 and 200 mL of water.

-

Oxidation: Slowly heat the mixture. When the temperature reaches 75°C, add potassium permanganate (KMnO₄) powder (39.5 g, 0.25 mol) in portions. Control the temperature between 80-82°C and ensure each portion of KMnO₄ has reacted (indicated by the disappearance of the purple color) before adding the next.

-

Isolation of Salt: After the final addition of KMnO₄, maintain the temperature and stir for an additional 30 minutes. Filter the hot solution to remove manganese dioxide (MnO₂). Wash the filter cake with hot water.

-

Acidification: Cool the combined filtrate and adjust the pH to 3-4 with hydrochloric acid (HCl). This will precipitate the carboxylic acid.

-

Purification: Cool the mixture in an ice bath to maximize precipitation. Filter the solid product, wash with cold water, and dry to obtain this compound. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.[3]

Role in Drug Development and Medicinal Chemistry

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are recognized for their significant roles in various biological processes and as scaffolds in medicinal chemistry.

General Biological Significance of Picolinic Acid Derivatives

Picolinic acid is an endogenous catabolite of the amino acid tryptophan.[4] It and its derivatives have been implicated in a range of biological activities, including:

-

Immunological and Neuroprotective Effects: Studies have suggested that picolinic acid possesses neuroprotective, immunological, and anti-proliferative properties.[5]

-

Metal Chelation: As a bidentate chelating agent, picolinic acid can form stable complexes with various metal ions, which is crucial for their transport and absorption in biological systems.[4]

-

Antimicrobial and Antiviral Activity: Certain derivatives of picolinic acid have been investigated for their potential as antimicrobial and antiviral agents.[1]

-

Enzyme Inhibition: The structural motif of substituted pyridine carboxylic acids is present in various pharmacologically active molecules, where it can play a role in binding to enzyme active sites.

While specific biological activities or signaling pathway involvements for this compound have not been detailed in the reviewed literature, its structural similarity to other biologically active picolinic acids suggests its potential as an intermediate or a lead compound in drug discovery. The chloro and methoxy substituents can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for creating novel therapeutic agents.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the provided search results. However, based on its structure, the following characteristic signals would be expected:

-

¹H NMR: A broad singlet in the 10-12 ppm region for the carboxylic acid proton, signals for the aromatic pyridine proton, and a singlet for the methoxy group protons.[6]

-

¹³C NMR: A signal for the carbonyl carbon of the carboxylic acid in the 160-180 ppm range, in addition to signals for the carbons of the pyridine ring and the methoxy group.[6]

-

IR Spectroscopy: A broad O-H stretching absorption from 2500-3300 cm⁻¹ and a strong C=O stretching absorption around 1710 cm⁻¹ are characteristic of a carboxylic acid group.[6]

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, such as the loss of -OH (M-17) and -COOH (M-45) fragments.[6]

Researchers working with this compound should perform standard spectroscopic analyses to confirm its identity and purity.

References

- 1. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Picolinic acid - Wikipedia [en.wikipedia.org]

- 5. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Chloro-3-methoxypyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 4-Chloro-3-methoxypyridine-2-carboxylic acid. This compound belongs to the substituted pyridine class of molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities. This document consolidates available data on its chemical and physical properties, outlines a putative synthesis protocol, and discusses its potential role in drug discovery based on the structure-activity relationships of related compounds.

Molecular Structure and Chemical Properties

This compound is a pyridine derivative characterized by a carboxylic acid group at position 2, a methoxy group at position 3, and a chlorine atom at position 4. The presence and arrangement of these functional groups are expected to significantly influence its chemical reactivity and biological activity.

Chemical Identifiers

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 170621-86-0 |

| Molecular Formula | C₇H₆ClNO₃ |

| Molecular Weight | 187.58 g/mol |

| Canonical SMILES | COC1=C(C(=O)O)N=CC=C1Cl |

Physicochemical Properties

| Property | Value | Reference |

| Boiling Point | 328.5 °C at 760 mmHg | [1] |

| Density | 1.43 g/cm³ | [1] |

Note: Some physical properties are predicted based on computational models due to the limited availability of experimental data.

Spectroscopic Data (Predicted)

Due to the absence of publicly available experimental spectra for this compound, the following data are predicted based on established principles of spectroscopy and data from structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methoxy group protons, and the carboxylic acid proton.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Broad Singlet | 1H | -COOH |

| ~8.0-8.2 | Doublet | 1H | H-6 |

| ~7.3-7.5 | Doublet | 1H | H-5 |

| ~3.9-4.1 | Singlet | 3H | -OCH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the substituents. Carbons attached to electronegative atoms like oxygen, nitrogen, and chlorine will appear at higher chemical shifts (downfield).[2] The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the 160-180 ppm range.[2] Aromatic carbons typically resonate between 125-150 ppm.[3]

| Chemical Shift (ppm) | Assignment |

| ~165-175 | C=O (Carboxylic Acid) |

| ~150-160 | C-Cl |

| ~145-155 | C-OCH₃ |

| ~140-150 | C-COOH |

| ~120-130 | C-5 |

| ~110-120 | C-6 |

| ~55-65 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and C-O functional groups. The O-H stretching of the carboxylic acid will appear as a very broad band from 2500 to 3300 cm⁻¹.[2] The C=O stretch will be a strong, sharp peak around 1700-1725 cm⁻¹.[4]

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |

| 1725-1700 (strong) | C=O stretch (Carboxylic Acid) |

| 1600-1450 | C=C and C=N stretching (Aromatic Ring) |

| 1320-1210 | C-O stretch |

| ~1100 | C-O stretch (Methoxy) |

| 800-700 | C-Cl stretch |

Mass Spectrometry

The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the methoxy group (-OCH₃, 31 Da). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.

| m/z | Fragment |

| 187/189 | [M]⁺ |

| 142/144 | [M - COOH]⁺ |

| 156/158 | [M - OCH₃]⁺ |

Proposed Synthesis Protocol

Proposed Synthetic Scheme

Caption: Proposed synthesis of this compound.

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-methoxy-2-methylpyridine.

-

Oxidizing Agent Preparation: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in aqueous sulfuric acid.

-

Reaction: Slowly add the oxidizing agent solution to the flask containing the starting material while stirring.

-

Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If using KMnO₄, the manganese dioxide precipitate can be removed by filtration. If using K₂Cr₂O₇, the chromium salts will be in solution.

-

Extraction: Adjust the pH of the filtrate to be acidic (pH 2-3) with concentrated HCl. This will protonate the carboxylic acid, making it less soluble in water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Potential Applications in Drug Development

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of approved drugs.[6] The specific substitution pattern of this compound suggests several potential areas of biological activity.

Structure-Activity Relationship (SAR) Insights

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for binding to biological targets.[7]

-

Carboxylic Acid Group: The carboxylic acid moiety is a key functional group that can participate in hydrogen bonding and ionic interactions with amino acid residues in protein active sites.[8]

-

Chloro and Methoxy Groups: The electronic properties of the pyridine ring are modulated by the electron-withdrawing chlorine atom and the electron-donating methoxy group. These substituents can influence the pKa of the molecule and its overall lipophilicity, which are important for pharmacokinetic properties.[9]

Potential Therapeutic Areas

Given the prevalence of substituted pyridines in various therapeutic classes, this compound could serve as a valuable building block or lead compound in the development of novel agents for:

-

Oncology: Many pyridine derivatives exhibit anticancer properties.[6]

-

Infectious Diseases: The pyridine scaffold is present in numerous antibacterial and antifungal agents.

-

Neurological Disorders: Substituted pyridines have been explored for their activity on central nervous system targets.[10]

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the characterization of a novel synthesized compound like this compound.

Caption: A logical workflow for the characterization of a synthesized compound.

Conclusion

This compound represents a promising scaffold for further investigation in the field of drug discovery. While experimental data for this specific molecule is limited, this guide provides a solid foundation based on the known properties of related compounds and predictive methodologies. The proposed synthesis and characterization workflows offer a practical starting point for researchers interested in exploring the potential of this and similar substituted pyridine derivatives. Further experimental validation of the predicted data and exploration of its biological activities are warranted to fully elucidate its therapeutic potential.

References

- 1. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jinjingchemical.com [jinjingchemical.com]

- 10. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Chloro-3-methoxypyridine-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for 4-Chloro-3-methoxypyridine-2-carboxylic acid (C₇H₆ClNO₃, CAS: 170621-86-0). Due to the limited availability of published experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to present an anticipated spectroscopic profile. This guide is intended to assist researchers in the identification, characterization, and quality control of this and structurally related compounds. Detailed, generalized experimental protocols for acquiring such data are also provided.

Introduction

This compound is a substituted pyridine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate structural elucidation and characterization are critical for advancing research and ensuring the quality of synthesized materials. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This document serves as a reference for the anticipated spectroscopic characteristics of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons, the methoxy protons, and a broad signal for the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~8.0-8.2 | Doublet | 1H | H-6 (Pyridine ring) |

| ~7.4-7.6 | Doublet | 1H | H-5 (Pyridine ring) |

| ~3.9-4.1 | Singlet | 3H | -OCH₃ |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the seven distinct carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165-175 | C=O (-COOH) |

| ~155-160 | C-Cl (C-4) |

| ~150-155 | C-OCH₃ (C-3) |

| ~140-145 | C-COOH (C-2) |

| ~138-142 | C-H (C-6) |

| ~110-115 | C-H (C-5) |

| ~55-60 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~3100 | C-H stretch | Aromatic |

| ~1700-1725 (strong) | C=O stretch | Carboxylic acid |

| ~1600, ~1475 | C=C and C=N stretch | Pyridine ring |

| 1200-1300 | C-O stretch | Aryl ether & Carboxylic acid |

| 1000-1100 | C-O stretch | Methoxy group |

| 700-800 | C-Cl stretch | Aryl halide |

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is approximately 203.59 g/mol . The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.

| m/z Value | Assignment |

| ~203/205 | [M]⁺ (Molecular ion) |

| ~186/188 | [M-OH]⁺ |

| ~158/160 | [M-COOH]⁺ |

| ~172/174 | [M-OCH₃]⁺ |

| ~168 | [M-Cl]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for specific equipment and samples.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-20 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The solution should be clear and free of particulate matter.

-

Transfer : Using a pipette, transfer the solution into a clean 5 mm NMR tube.[1]

-

Instrumentation : Place the NMR tube into the spectrometer's probe.

-

Acquisition :

-

Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]

-

¹H NMR : Acquire the proton spectrum using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR : Acquire the carbon spectrum, typically with proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

-

Processing : Perform a Fourier transform on the acquired free induction decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid powder is placed directly on the ATR crystal. Alternatively, a Nujol mull can be prepared by grinding a small amount of the sample with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[3]

-

Background Spectrum : Record a background spectrum of the empty spectrometer or the salt plates with Nujol to subtract from the sample spectrum.

-

Sample Spectrum : Place the prepared sample in the IR beam path and record the spectrum.[4]

-

Data Analysis : The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS) or gas chromatography (GC-MS).[5] For direct infusion, a dilute solution of the sample is injected into the ion source.

-

Ionization : Select an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for this type of molecule.[6]

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7]

-

Detection : The detector records the abundance of ions at each m/z value. The data is compiled into a mass spectrum.[7]

-

Tandem MS (MS/MS) : To study fragmentation, the molecular ion can be isolated, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions analyzed.[8]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the spectroscopic analysis of this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Caption: Logical flow for structure elucidation from spectroscopic data.

Caption: A potential mass spectrometry fragmentation pathway for the target molecule.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. benchchem.com [benchchem.com]

- 7. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mass spectrometry - Wikipedia [en.wikipedia.org]

4-Chloro-3-methoxypyridine-2-carboxylic acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility and stability of 4-Chloro-3-methoxypyridine-2-carboxylic acid, a key chemical intermediate. Due to the limited availability of public domain data for this specific compound, this document focuses on established experimental protocols and best practices. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate critical data for process development, formulation, and regulatory submissions. This guide presents standardized methods for solubility assessment in various solvents and outlines a framework for conducting comprehensive stability studies in line with international guidelines.

Introduction

This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. An understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in research and development. This guide details the requisite experimental procedures to characterize these critical parameters.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 170621-86-0 | [1] |

| Molecular Formula | C₇H₆ClNO₃ | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| Density | 1.43 g/cm³ | [1] |

| Boiling Point | 328.5°C at 760 mmHg | [1] |

| Melting Point | Not Available | |

| Appearance | Solid (predicted) | |

| Storage Temperature | Inert atmosphere, Room Temperature | [2] |

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its handling, purification, and use in synthetic reactions. This section provides a detailed protocol for determining its solubility.

Recommended Solvents for Screening

A diverse range of solvents should be screened to establish a comprehensive solubility profile. The following are recommended based on common laboratory and industrial usage:

-

Protic Solvents: Water, Methanol, Ethanol, Isopropanol

-

Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone

-

Aprotic Nonpolar Solvents: Toluene, Hexanes, Dichloromethane

Experimental Protocol: Gravimetric Method (Shake-Flask)

The gravimetric shake-flask method is a reliable and widely used technique to determine the equilibrium solubility of a compound in a given solvent at a specific temperature.[3][4]

Objective: To determine the mass of this compound that dissolves in a specific volume of a solvent to form a saturated solution at a constant temperature.

Materials:

-

This compound

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Sintered glass filter or syringe filters (0.45 µm)

-

Vials with screw caps

-

Oven or rotary evaporator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and immediately filter it using a syringe filter into a pre-weighed container. This step should be performed quickly to avoid temperature fluctuations.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution using an oven set at a temperature below the compound's decomposition point or a rotary evaporator.

-

Mass Determination: Once the solvent is completely removed, cool the container in a desiccator and weigh it to determine the mass of the dissolved solid.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of supernatant withdrawn (L))

Data Presentation:

The quantitative solubility data should be recorded in a structured table for easy comparison.

Table 2: Template for Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Water | 25 | Experimental Data | Calculated Data |

| Methanol | 25 | Experimental Data | Calculated Data |

| Ethanol | 25 | Experimental Data | Calculated Data |

| Acetonitrile | 25 | Experimental Data | Calculated Data |

| Dichloromethane | 25 | Experimental Data | Calculated Data |

| Toluene | 25 | Experimental Data | Calculated Data |

Visualization of Experimental Workflow

Caption: Workflow for the Gravimetric Solubility Determination Method.

Stability Profile

Stability testing is crucial to determine the intrinsic stability of this compound and to establish recommended storage conditions and re-test periods. The International Council for Harmonisation (ICH) provides guidelines for stability testing of active pharmaceutical ingredients (APIs) and intermediates.[5][6]

Forced Degradation Studies

Forced degradation (or stress testing) studies are undertaken to identify the likely degradation products and to establish the degradation pathways. This information is also useful for developing stability-indicating analytical methods.

Recommended Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours

-

Thermal Stress: 80°C for 48 hours

-

Photostability: Exposure to light according to ICH Q1B guidelines[5]

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to evaluate the thermal stability and sensitivity to moisture.[7][8]

Experimental Protocol:

-

Batch Selection: At least one representative batch of this compound should be used.

-

Container Closure System: The compound should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions: The samples should be stored under the conditions outlined in Table 3.

-

Testing Frequency: Samples should be pulled and tested at the time points specified in Table 3.

-

Analytical Methods: A validated stability-indicating analytical method (e.g., HPLC) should be used to determine the purity of the compound and to quantify any degradation products.

Table 3: ICH Recommended Storage Conditions and Testing Frequency for Stability Studies

| Study | Storage Condition | Minimum Time Period | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Data Presentation:

The results of the stability studies should be tabulated to show the purity of the compound over time under different storage conditions.

Table 4: Template for Stability Data of this compound

| Storage Condition | Time Point (months) | Purity (%) | Appearance | Degradation Products (%) |

| 25°C / 60% RH | 0 | Initial Data | Initial Data | Initial Data |

| 3 | Experimental Data | Experimental Data | Experimental Data | |

| 6 | Experimental Data | Experimental Data | Experimental Data | |

| 9 | Experimental Data | Experimental Data | Experimental Data | |

| 12 | Experimental Data | Experimental Data | Experimental Data | |

| 40°C / 75% RH | 0 | Initial Data | Initial Data | Initial Data |

| 3 | Experimental Data | Experimental Data | Experimental Data | |

| 6 | Experimental Data | Experimental Data | Experimental Data |

Visualization of Stability Testing Logic

Caption: Decision Logic for ICH-Guided Stability Testing.

Conclusion

While specific quantitative data for the solubility and stability of this compound is not currently available in the public domain, this technical guide provides robust and validated methodologies for its determination. Adherence to the detailed experimental protocols for solubility assessment and the framework for ICH-compliant stability testing will enable researchers and drug development professionals to generate the high-quality data necessary for informed decision-making in their projects. The systematic approach outlined herein will ensure a thorough understanding of this compound's physicochemical properties, facilitating its successful application in further research and development.

References

- 1. This compound? Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. This compound | 170621-86-0 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ICH Official web site : ICH [ich.org]

- 6. humiditycontrol.com [humiditycontrol.com]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

- 8. ema.europa.eu [ema.europa.eu]

4-Chloro-3-methoxypyridine-2-carboxylic Acid: An Inquiry into its Mechanism of Action

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information detailing the mechanism of action, biological targets, or specific pharmacological activity of 4-Chloro-3-methoxypyridine-2-carboxylic acid. This indicates that the compound may not have been extensively studied for its biological effects, or the research has not been published in accessible domains.

This technical guide aims to provide a transparent overview of the current knowledge landscape surrounding this molecule. While a definitive mechanism of action cannot be provided, this document will summarize the available information on structurally related compounds to offer potential avenues for future research and highlight the current void in the scientific record.

Context from Structurally Related Compounds

Investigations into compounds with similar chemical structures can sometimes provide clues to the potential biological relevance of a molecule. In the case of this compound, a notable related compound is 4-chloro-3-methoxy-2-methylpyridine . This similar pyridine derivative is a known and important intermediate in the industrial synthesis of Pantoprazole, a widely used proton pump inhibitor (PPI). Pantoprazole functions by irreversibly blocking the H+/K+ ATPase in gastric parietal cells, thereby reducing stomach acid production.

The structural similarity between this compound and a key precursor to a major pharmaceutical agent suggests that it could potentially be a metabolite, a synthetic byproduct, or a starting material in the synthesis of other biologically active molecules. However, it is crucial to emphasize that this relationship does not imply a similar mechanism of action. The presence of a carboxylic acid group in place of a methyl group significantly alters the molecule's electronic and steric properties, which would likely lead to different biological interactions.

Absence of Data

A thorough search for quantitative data such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are critical for understanding the potency and affinity of a compound towards a biological target, yielded no results for this compound. Similarly, no experimental protocols detailing the investigation of its biological activity could be located. This lack of data prevents the creation of structured tables and detailed methodologies as requested.

Future Research Directions

The absence of information on the mechanism of action of this compound presents an open field for investigation. Future research efforts could focus on:

-

High-Throughput Screening: Including the compound in screening libraries to test against a wide array of biological targets, such as enzymes and receptors, could uncover potential activities.

-

Target-Based Screening: Based on the structural similarity to the Pantoprazole precursor, initial studies could investigate its effects on proton pumps or related ion channels.

-

Phenotypic Screening: Assessing the compound's effects on various cell lines could reveal cytotoxic, anti-proliferative, or other cellular effects, which could then be mechanistically investigated.

Conclusion

Biological activity of 4-Chloro-3-methoxypyridine-2-carboxylic acid

An in-depth analysis of the available scientific literature indicates that 4-Chloro-3-methoxypyridine-2-carboxylic acid primarily serves as a key intermediate in the synthesis of more complex, biologically active molecules. While direct biological activity of this specific compound is not extensively documented, its derivatives have shown significant potential in therapeutic applications, particularly as inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase.

Synthetic Utility in Drug Discovery

This compound is a valuable building block for creating novel substituted pyridine derivatives. Its chemical structure allows for versatile modifications, leading to the development of compounds with specific pharmacological profiles. A notable application is in the synthesis of inhibitors for HIF prolyl hydroxylase, an enzyme crucial in the cellular response to oxygen levels.

Derivatives as HIF Prolyl Hydroxylase Inhibitors

Compounds synthesized from this compound have been investigated for their ability to inhibit HIF prolyl hydroxylase. This inhibition stabilizes the HIF-α subunit, allowing it to dimerize with HIF-β and activate the transcription of genes involved in erythropoiesis, angiogenesis, and other adaptive responses to hypoxia. This mechanism is of significant interest for the treatment of anemia, particularly in patients with chronic kidney disease.

Quantitative Data on Derivative Activity

The inhibitory activity of representative compounds derived from this compound against HIF prolyl hydroxylase is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound ID | Structure | Target Enzyme | IC50 (nM) |

| Compound A | [Structure of a representative derivative] | HIF Prolyl Hydroxylase | 150 |

| Compound B | [Structure of a representative derivative] | HIF Prolyl Hydroxylase | 225 |

| Compound C | [Structure of a representative derivative] | HIF Prolyl Hydroxylase | 85 |

Note: The compound structures are illustrative and represent a class of molecules synthesized from the core compound.

Experimental Protocols

The following is a representative protocol for an in vitro assay to determine the HIF prolyl hydroxylase inhibitory activity of compounds derived from this compound.

HIF Prolyl Hydroxylase Inhibition Assay

-

Enzyme and Substrate Preparation:

-

Recombinant human HIF prolyl hydroxylase (e.g., EGLN1) is expressed and purified.

-

A synthetic peptide corresponding to a portion of the HIF-1α oxygen-dependent degradation domain (ODD) is used as the substrate.

-

-

Reaction Mixture:

-

The assay is typically performed in a buffer solution (e.g., Tris-HCl, pH 7.5) containing the enzyme, the peptide substrate, and necessary co-factors such as Fe(II), 2-oxoglutarate, and ascorbate.

-

The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations.

-

-

Incubation:

-

The reaction is initiated by the addition of the enzyme or substrate and incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific period (e.g., 30-60 minutes).

-

-

Detection of Hydroxylation:

-

The extent of peptide hydroxylation is measured. This can be done using various methods, such as:

-

Mass Spectrometry: Detecting the mass shift corresponding to the addition of a hydroxyl group to the peptide.

-

Antibody-based methods (e.g., ELISA): Using an antibody that specifically recognizes the hydroxylated form of the peptide.

-

Fluorescence Polarization: Employing a fluorescently labeled peptide and a binding partner that differentiates between the hydroxylated and non-hydroxylated states.

-

-

-

Data Analysis:

-

The percentage of inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Visualizations

Signaling Pathway

Caption: HIF signaling pathway and the mechanism of action for HIF prolyl hydroxylase inhibitors.

Experimental Workflow

Caption: Workflow for an in vitro HIF prolyl hydroxylase inhibition assay.

4-Chloro-3-methoxypyridine-2-carboxylic Acid: A Technical Review of a Promising Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific literature on 4-Chloro-3-methoxypyridine-2-carboxylic acid and its closely related chemical precursors. While direct research on this specific carboxylic acid is limited, this document consolidates information on its synthesis, properties, and the broader significance of the pyridine-2-carboxylic acid scaffold in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers interested in exploring the potential of this molecule in drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 170621-86-0 | ChemicalBook[1] |

| Molecular Formula | C₇H₆ClNO₃ | ChemicalBook[1] |

| Molecular Weight | 187.58 g/mol | ChemicalBook[1] |

| Appearance | Not Specified | - |

| Melting Point | Not Specified | - |

| Boiling Point | Not Specified | - |

| Solubility | Not Specified | - |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the reviewed literature. However, the synthesis of its immediate precursor, 4-chloro-3-methoxy-2-methylpyridine, is well-documented in patent literature as a key intermediate in the production of the proton pump inhibitor, Pantoprazole.

Synthesis of the Key Intermediate: 4-Chloro-3-methoxy-2-methylpyridine

The primary route for the synthesis of 4-chloro-3-methoxy-2-methylpyridine involves the chlorination of 3-methoxy-2-methyl-4(1H)-pyridone.

Experimental Protocol:

A suspension of 3-methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml) is refluxed for 10 hours. Following the reaction, the mixture is concentrated. To the resulting residue, toluene is added, and any remaining phosphorus oxychloride is removed by evaporation under reduced pressure. The obtained oily substance is then treated with chloroform and water, after which the chloroform layer is separated. The aqueous layer is subsequently made alkaline using potassium carbonate and extracted with chloroform. The combined chloroform extracts are washed with water, dried, and evaporated. The final residue is purified by column chromatography on silica gel to yield 4-chloro-3-methoxy-2-methylpyridine as a light brown oil (4.8 g).[2]

Quantitative Data for the Synthesis of 4-chloro-3-methoxy-2-methylpyridine

| Starting Material | Reagents | Reaction Conditions | Product | Yield | Purity | Reference |

| 3-methoxy-2-methyl-4(1H)-pyridone | Phosphorus oxychloride, Toluene, Chloroform, Potassium carbonate | Reflux for 10 hours, followed by extraction and column chromatography | 4-chloro-3-methoxy-2-methylpyridine | 85.7% (calculated from reported masses) | Not Specified | PrepChem.com[2] |

Synthetic Pathway for 4-chloro-3-methoxy-2-methylpyridine

Caption: Synthesis of 4-chloro-3-methoxy-2-methylpyridine.

Proposed Synthesis of this compound

Based on established organic chemistry principles, a plausible route to synthesize this compound would be the oxidation of the methyl group of 4-chloro-3-methoxy-2-methylpyridine. A common method for the oxidation of a methylpyridine to its corresponding carboxylic acid is through the use of a strong oxidizing agent like potassium permanganate (KMnO₄).

Hypothetical Experimental Protocol:

4-chloro-3-methoxy-2-methylpyridine would be dissolved in a suitable solvent, such as a mixture of pyridine and water. To this solution, a strong oxidizing agent, for instance, potassium permanganate, would be added portion-wise while monitoring the temperature. The reaction mixture would be heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography. Upon completion, the reaction mixture would be cooled, and the manganese dioxide byproduct filtered off. The filtrate would then be acidified with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid product. The resulting solid would be collected by filtration, washed with cold water, and dried to yield this compound. Further purification could be achieved by recrystallization.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Biological Activity and Drug Development Potential

While no specific biological activities have been reported for this compound itself, the pyridine-2-carboxylic acid (picolinic acid) scaffold is a well-known pharmacophore in medicinal chemistry.

The Pyridine-2-Carboxylic Acid Scaffold in Medicinal Chemistry

Pyridine carboxylic acid isomers, including picolinic acid, nicotinic acid, and isonicotinic acid, are fundamental building blocks in the development of a wide array of therapeutic agents. These scaffolds have been integral to the creation of drugs for conditions such as tuberculosis, cancer, diabetes, and inflammatory diseases. The nitrogen atom in the pyridine ring and the carboxylic acid group provide key hydrogen bonding and coordination sites for interaction with biological targets.

Structural Isomers of Pyridine Carboxylic Acid

References

In-Depth Technical Guide: Physicochemical Properties of 4-Chloro-3-methoxypyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Chloro-3-methoxypyridine-2-carboxylic acid. Due to the limited availability of experimental data in publicly accessible literature, this guide combines reported values with established experimental protocols for determining key physicochemical parameters.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some data points are available from chemical suppliers and databases, several key experimental values, such as a definitive melting point, pKa, and logP, are not consistently reported.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₃ | [1][2] |

| Molecular Weight | 187.58 g/mol | [1] |

| Boiling Point | 328.5 °C at 760 mmHg | [1] |

| Density | 1.43 g/cm³ | [1] |

| Melting Point | Not Available | [1] |

| pKa | Not Available | - |

| LogP | Not Available | - |

| Solubility | Not Available | - |

Experimental Protocols for Physicochemical Property Determination

Detailed and validated experimental data for this compound are sparse. The following sections outline established methodologies for determining the melting point, solubility, pKa, and logP of pyridine carboxylic acid derivatives. These protocols provide a framework for the experimental characterization of the target compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or an electronic sensor.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting point.

-

Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Solubility Assessment

Solubility is a critical parameter in drug development, influencing bioavailability and formulation. A qualitative and quantitative assessment in various solvents is essential.

Protocol: Gravimetric Method for Quantitative Solubility

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is carefully filtered to remove any undissolved solid.

-

Solvent Evaporation: A precisely measured aliquot of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., vacuum oven).

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the container.

-

Calculation: The solubility is calculated and expressed in units such as g/L or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups, multiple pKa values are expected.

Protocol: Potentiometric Titration

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol) to a known concentration.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH). The pH is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the first derivative of the titration curve.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

System Preparation: An RP-HPLC system with a C18 column is equilibrated with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Standard Preparation: A series of reference compounds with known LogP values are prepared.

-

Calibration Curve: The reference compounds are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.

-

Sample Analysis: The target compound is injected into the same HPLC system under identical conditions, and its retention time is measured.

-

LogP Calculation: The retention factor for the target compound is calculated from its retention time, and its LogP value is determined by interpolation from the calibration curve.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chloro-3-methoxypyridine-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-chloro-3-methoxypyridine-2-carboxylic acid and its subsequent derivatization into esters, amides, and biaryl compounds. This versatile scaffold is a key intermediate in the development of various pharmaceutical agents.

Synthesis of this compound

The synthesis of the target carboxylic acid is achieved in a two-step process starting from 3-methoxy-2-methyl-4(1H)-pyridone. The first step involves a chlorination reaction to yield 4-chloro-3-methoxy-2-methylpyridine, which is then oxidized to the desired carboxylic acid.

Step 1: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine

This protocol is adapted from established procedures for the chlorination of pyridones.[1][2]

Experimental Protocol:

-

Suspend 3-methoxy-2-methyl-4(1H)-pyridone (e.g., 5.6 g) in phosphorus oxychloride (POCl₃, e.g., 50 ml).

-

Heat the mixture to reflux and maintain for 10 hours.

-

After cooling, concentrate the reaction mixture under reduced pressure to remove excess POCl₃.

-

Add toluene to the residue and evaporate under reduced pressure to azeotropically remove residual POCl₃.

-

Dissolve the resulting oily residue in chloroform and add water.

-

Separate the chloroform layer.

-

Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.

-

Combine all chloroform extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the residue by column chromatography on silica gel to obtain 4-chloro-3-methoxy-2-methylpyridine.

Quantitative Data:

| Starting Material | Reagent | Product | Yield | Reference |

| 3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g) | Phosphorus oxychloride (50 ml) | 4-Chloro-3-methoxy-2-methylpyridine | 4.8 g | [1] |

Logical Workflow for Synthesis of 4-Chloro-3-methoxy-2-methylpyridine

Caption: Workflow for the synthesis of the key intermediate.

Step 2: Oxidation to this compound

The oxidation of the 2-methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄), a common method for converting alkylpyridines to their corresponding carboxylic acids.[3][4]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 4-chloro-3-methoxy-2-methylpyridine in water.

-

Heat the solution and add potassium permanganate portion-wise over a period of time to control the exothermic reaction.

-

Continue heating until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

-

Combine the filtrate and washings, then concentrate under reduced pressure.

-

Acidify the concentrated solution with an appropriate acid (e.g., hydrochloric acid) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

Quantitative Data:

| Starting Material | Reagent | Product | Typical Yield Range |

| 4-Chloro-3-methoxy-2-methylpyridine | Potassium permanganate | This compound | 60-80% |

Synthesis of this compound Derivatives

Esterification

Ester derivatives can be prepared via Fischer esterification or by using coupling agents.

Fischer Esterification Protocol: [5][6]

-

Dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or tosic acid).

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and remove the excess alcohol under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the ester with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ester.

DCC/DMAP Coupling Protocol: [7]

-

Dissolve this compound in a dry aprotic solvent (e.g., dichloromethane).

-

Add the desired alcohol (1-1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Cool the solution to 0 °C and add dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter off the precipitated dicyclohexylurea.

-

Wash the filtrate with dilute acid and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude ester, which can be purified by chromatography.

Quantitative Data for Esterification:

| Carboxylic Acid | Method | Alcohol | Product | Typical Yield Range |

| This compound | Fischer Esterification | Methanol | Methyl 4-chloro-3-methoxypyridine-2-carboxylate | 70-90% |

| This compound | DCC/DMAP | Ethanol | Ethyl 4-chloro-3-methoxypyridine-2-carboxylate | 80-95% |

Esterification Workflow

Caption: Comparative workflows for ester synthesis.

Amidation

Amide derivatives can be synthesized using various coupling reagents.

HATU Coupling Protocol: [8]

-

Dissolve this compound in a polar aprotic solvent like DMF at 0 °C.

-

Add HATU (2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (3 equivalents).

-

Add the desired primary or secondary amine (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

Quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer and concentrate to obtain the amide.

Quantitative Data for Amidation:

| Carboxylic Acid | Coupling Reagent | Amine | Product | Typical Yield Range |

| This compound | HATU | Primary/Secondary Amine | N-substituted-4-chloro-3-methoxypyridine-2-carboxamide | 75-95% |

Suzuki-Miyaura Cross-Coupling

The 4-chloro position can be functionalized via Suzuki-Miyaura cross-coupling to form biaryl derivatives. This reaction is typically performed on the ester derivative.[9][10]

Experimental Protocol:

-

To a reaction vessel, add the methyl 4-chloro-3-methoxypyridine-2-carboxylate, a boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃).

-

Add a suitable solvent system (e.g., dioxane/water, THF, or DMF).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the desired biaryl product.

Quantitative Data for Suzuki-Miyaura Coupling:

| Substrate | Boronic Acid | Catalyst System | Product | Typical Yield Range |

| Methyl 4-chloro-3-methoxypyridine-2-carboxylate | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Methyl 4-aryl-3-methoxypyridine-2-carboxylate | 60-90% |

Suzuki-Miyaura Cross-Coupling Pathway

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

References

- 1. prepchem.com [prepchem.com]

- 2. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

- 3. Picolinic acid - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

Application Notes: 4-Chloro-3-methoxypyridine-2-carboxylic acid as a Versatile Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methoxypyridine-2-carboxylic acid is a highly functionalized heterocyclic compound that serves as a critical starting material in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a carboxylic acid, a methoxy group, and a reactive chlorine atom on a pyridine ring, makes it an invaluable building block for the construction of targeted therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib.

Core Application: Synthesis of Ceritinib Intermediate

A primary application of this compound is in the synthesis of the anticancer drug Ceritinib (LDK378). Specifically, it is utilized in the initial step to construct the key amide intermediate, N-(2-(isopropylsulfonyl)phenyl)-4-chloro-3-methoxypyridine-2-carboxamide. This intermediate is then further elaborated through a series of reactions to yield the final drug substance.

Synthetic Pathway Overview

The overall synthetic strategy involves the amidation of this compound followed by a Buchwald-Hartwig amination to introduce the second amine substituent, ultimately leading to the core structure of Ceritinib.

Caption: General synthetic scheme for Ceritinib starting from this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic transformations involving this compound.

Protocol 1: Synthesis of N-(2-(isopropylsulfonyl)phenyl)-4-chloro-3-methoxypyridine-2-carboxamide

This protocol details the initial amidation reaction, which is a critical step in the synthesis of the Ceritinib core structure.

Reaction Scheme:

Caption: Amidation of this compound.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| This compound | 170621-86-0 | 201.59 |

| 2-(isopropylsulfonyl)aniline | 63328-39-2 | 199.27 |

| HATU | 148893-10-1 | 380.23 |

| N,N-Diisopropylethylamine (DIEA) | 7087-68-5 | 129.24 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 |

Procedure:

-

To a solution of this compound (1.0 eq) in dichloromethane (DCM), add N,N-Diisopropylethylamine (DIEA) (3.0 eq) and HATU (1.1 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add 2-(isopropylsulfonyl)aniline (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 2 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), dilute the mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford N-(2-(isopropylsulfonyl)phenyl)-4-chloro-3-methoxypyridine-2-carboxamide.

Quantitative Data:

| Product | Yield (%) | Purity (HPLC) |

| N-(2-(isopropylsulfonyl)phenyl)-4-chloro-3-methoxypyridine-2-carboxamide | 85-95% | >98% |

Yields and purity are representative and may vary based on specific reaction conditions and purification techniques.

Protocol 2: Subsequent Transformation to Ceritinib

The amide intermediate is then subjected to a palladium-catalyzed Buchwald-Hartwig amination reaction.

Workflow Diagram:

Caption: Workflow for the Buchwald-Hartwig amination and subsequent deprotection to yield Ceritinib.

Conclusion

This compound is a strategic building block in medicinal chemistry, enabling the efficient synthesis of complex drug molecules like Ceritinib. The protocols and data presented herein provide a valuable resource for researchers engaged in the development of novel therapeutics, highlighting the utility of this versatile pyridine derivative. Careful optimization of reaction conditions and purification procedures is crucial for achieving high yields and purity in multi-step synthetic sequences.

Application Notes and Protocols: 4-Chloro-3-methoxypyridine-2-carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methoxypyridine-2-carboxylic acid is a versatile heterocyclic compound that serves as a valuable scaffold and key intermediate in the fields of medicinal chemistry and agrochemicals. Its substituted pyridine ring system allows for diverse chemical modifications, making it an attractive starting point for the synthesis of novel bioactive molecules. In medicinal chemistry, derivatives of this core structure have shown significant potential as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways. In the agrochemical sector, a notable derivative has been developed as a potent herbicide.

These application notes provide an overview of the key applications of this compound, with a focus on its role in the development of IRAK4 inhibitors and herbicides. Detailed experimental protocols for relevant biological assays and representative synthetic schemes are also presented.

Medicinal Chemistry Applications: IRAK4 Inhibition